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Compound of Interest

Compound Name: Vicagrel

Cat. No.: B8093363

An In-depth Analysis of a Novel P2Y12 Receptor Antagonist

This technical guide provides a comprehensive overview of Vicagrel, an investigational
antiplatelet agent for the treatment and prevention of cardiovascular diseases. Designed for
researchers, scientists, and drug development professionals, this document details Vicagrel's
mechanism of action, metabolic pathway, and summarizes key findings from preclinical and
clinical studies.

Introduction

Vicagrel is a novel, orally administered thienopyridine antiplatelet drug designed to overcome
some of the limitations of clopidogrel, a widely used antiplatelet agent.[1][2] It is being
developed for the treatment and prevention of thrombotic events in patients with cardiovascular
and cerebrovascular diseases, such as acute coronary syndrome (ACS), peripheral arterial
disease, and ischemic stroke.[1][3] As a prodrug, Vicagrel requires metabolic activation to
exert its therapeutic effect.[1]

Mechanism of Action

Similar to clopidogrel, Vicagrel's therapeutic effect is achieved through the irreversible
inhibition of the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets.[4][5]
The binding of ADP to the P2Y12 receptor is a critical step in platelet activation and
aggregation.[1] By blocking this receptor, Vicagrel's active metabolite prevents ADP-induced
platelet aggregation, thereby reducing the risk of thrombus formation.[1]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b8093363?utm_src=pdf-interest
https://www.benchchem.com/product/b8093363?utm_src=pdf-body
https://www.benchchem.com/product/b8093363?utm_src=pdf-body
https://www.benchchem.com/product/b8093363?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT03599284
https://www.medchemexpress.com/vicagrel.html
https://clinicaltrials.gov/study/NCT03599284
https://pubmed.ncbi.nlm.nih.gov/35438151/
https://www.benchchem.com/product/b8093363?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT03599284
https://www.benchchem.com/product/b8093363?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6019484/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7004678/
https://clinicaltrials.gov/study/NCT03599284
https://www.benchchem.com/product/b8093363?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT03599284
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8093363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Signaling Pathway

The inhibition of the P2Y12 receptor by Vicagrel's active metabolite disrupts the downstream
signaling cascade that leads to platelet activation. This includes the inhibition of adenylyl
cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (CAMP) levels,
and ultimately preventing the conformational change of the glycoprotein Ilb/llla receptor, which
is necessary for platelet aggregation.
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Figure 1: Vicagrel's Mechanism of Action on the P2Y12 Signaling Pathway.
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Metabolic Activation

A key differentiating feature of Vicagrel is its metabolic activation pathway. Unlike clopidogrel,
which relies heavily on the genetically variable cytochrome P450 2C19 (CYP2C19) enzyme for
its initial activation step, Vicagrel is primarily hydrolyzed by carboxylesterase-2 (CES2) and
arylacetamide deacetylase (AADAC) in the intestine.[2][6] This bypass of the CYP2C19-
dependent step is designed to provide a more predictable and consistent antiplatelet effect,
particularly in individuals who are poor metabolizers of clopidogrel.[2][7]

Both Vicagrel and clopidogrel are converted to the same intermediate metabolite, 2-oxo-
clopidogrel, which is then further metabolized to the active thiol metabolite that inhibits the
P2Y12 receptor.[2]

Clopidogrel Activation Pathway
Clopidogrel CYP2C19 Oxidation _ | = CYP Enzymes _ FNGIVES I
(Prodrug) (and other CYPs) ORI Metabolite

Vicagrel Activation Pathway

Vicagrel Carboxylesterase-2 (CES2) Hydrolysis _| =~ CYP Enzymes _ [FNGAVEREA6)|
(Prodrug) Arylacetamide Deacetylase (AADAC) HOCEIIRRIE Metabolite

Click to download full resolution via product page

Figure 2: Metabolic Activation Pathways of Vicagrel and Clopidogrel.

Pharmacokinetics and Pharmacodynamics

Clinical studies in healthy Chinese volunteers have demonstrated that Vicagrel is rapidly
absorbed and metabolized.[8][9]

Pharmacokinetics
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The active metabolite of Vicagrel reaches its peak plasma concentration (Tmax) faster than
that of clopidogrel.[9] The exposure to the active metabolite, as measured by the area under
the curve (AUC), increases proportionally with the dose of Vicagrel.[9][10] Notably, equimolar
doses of Vicagrel result in significantly higher exposure to the active metabolite compared to
clopidogrel.[10][11]

Table 1: Pharmacokinetic Parameters of Vicagrel's Active Metabolite (M15-2) vs. Clopidogrel's
Active Metabolite in Healthy Chinese Volunteers (Single Dose)[8]

Drug (Dose) Cmax (ng/mL) Tmax (h) AUCO-t (ng-h/mL)

Vicagrel (5 mg) 5.88 £ 2.05 0.50 11.7+34

Clopidogrel (75 mg) 431+2.21 0.75 11.8+5.0

Vicagrel (20 mg) 26.1+7.9 0.50 479+11.6

Clopidogrel (300 mg) 18.9+9.0 1.00 41.7 £16.2
Pharmacodynamics

Vicagrel demonstrates a dose-dependent inhibition of platelet aggregation (IPA).[9][12] Studies
have shown that a 5 mg dose of Vicagrel achieves a similar level of platelet inhibition to a 75
mg dose of clopidogrel.[10] Higher doses of Vicagrel (10 mg and 15 mg) result in significantly
greater platelet inhibition.[9]

Table 2: Inhibition of Platelet Aggregation (IPA) with Vicagrel vs. Clopidogrel in Healthy
Chinese Volunteers (Day 10, 4h post-dose)[9][12]

Treatment Group Mean IPA (%)
Vicagrel (5 mg) 324
Vicagrel (10 mg) 60.7
Vicagrel (15 mg) 79.1
Clopidogrel (75 mg) 46.6
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Clinical Trials and Safety Profile

Vicagrel has undergone several clinical trials to evaluate its safety, tolerability, and efficacy.

Phase | Studies

Phase | trials in healthy volunteers have shown that Vicagrel is well-tolerated at various doses.
[9][10] The most common adverse events reported were mild in severity.[9] These studies
established the pharmacokinetic and pharmacodynamic profile of Vicagrel and provided the
basis for dose selection in subsequent trials.[10]

Phase Il Studies

A Phase I, multicenter, randomized, double-blind, triple-dummy, dose-exploring trial
(NCT03599284) compared the antiplatelet activity and safety of different doses of Vicagrel with
clopidogrel in patients with coronary artery disease undergoing percutaneous coronary
intervention (PCI).[13][14] The results showed that Vicagrel had a comparable antiplatelet
effect and safety profile to clopidogrel.[14] Importantly, the antiplatelet effect of Vicagrel was
not significantly affected by CYP2C19 metabolizer status.[14]

Table 3: Safety Endpoints in Phase Il Trial of Vicagrel vs. Clopidogrel in CAD Patients
Undergoing PCI[14]

Treatment Grou
s Any Bleeding (%) (BARC

(Loading/Maintenance Adverse Events (%) O
criteria)

Dose)

Vicagrel (20/5 mg) 4.35 13.04

Vicagrel (24/6 mg) 0 14.06

Vicagrel (30/7.5 mg) 1.45 11.59

Clopidogrel (300/75 mg) 5.56 11.11

Ongoing Phase Il Studies

A Phase lll clinical trial (NCT06577519) is currently underway to further evaluate the efficacy
and safety of Vicagrel in patients with ACS undergoing PCI.
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Experimental Protocols
Pharmacokinetic Analysis

Objective: To determine the plasma concentrations of Vicagrel's metabolites.

Methodology: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method was used.[9][10]

Protocol:

o Collect blood samples at predetermined time points post-drug administration.
o Centrifuge the blood samples to separate the plasma.

o Store plasma samples at -80°C until analysis.

o Prepare plasma samples by protein precipitation.

e Analyze the samples using an LC-MS/MS system to quantify the concentrations of the
metabolites.

Pharmacodynamic Analysis

Objective: To assess the inhibition of platelet aggregation.

Methodology: The VerifyNow-P2Y12 assay was used to measure P2Y12 reaction units (PRU).
[9][10]

Protocol:

Collect blood samples in 3.2% sodium citrate tubes.

Perform the VerifyNow-P2Y12 assay according to the manufacturer's instructions.

The instrument reports the level of P2Y12 receptor blockade in PRU.

Calculate the percentage of inhibition of platelet aggregation (IPA) from the PRU values.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8093363?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8093363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

